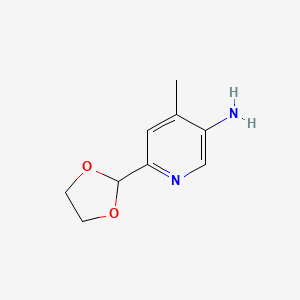
3-Pyridinamine, 6-(1,3-dioxolan-2-yl)-4-methyl-
Cat. No. B3047734
Key on ui cas rn:
143509-46-0
M. Wt: 180.2 g/mol
InChI Key: ZRNIGNUWCNXGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05721259
Procedure details


2-(1,3-Dioxolanyl)-4-methyl-5-acetylaminopyridine was prepared from 2-(1,3-dioxolanyl)-4-methyl-5-aminopyridine by the procedure employed for the synthesis of Example XIV. Yield: 0.5 g (82%); mp 98°-99° C.; TLC, Rf 0.65 (CH2Cl2 /EtOH, 10:1, v/v); 1H NMR (90 MHz, CDCl3) δ 2.08 (s, 3H, COCH3), 2.15 (s, 3H, 4-CH3), 4.05 (m, 4H, CH2CH2), 5.72 (s, 1H, 2-CH), 7.30 (s, 1H, 3-H), 8.05 (br s, 1H, NH, D2O exchangeable), 8.58 (s, 1H, 6-H). Anal. (C11H14N2O3) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
CH2Cl2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([NH2:13])=[CH:8][N:7]=1.C(Cl)Cl.[CH3:17][CH2:18][OH:19]>>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([NH:13][C:18](=[O:19])[CH3:17])=[CH:8][N:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)C1=NC=C(C(=C1)C)N
|
Step Two
|
Name
|
CH2Cl2 EtOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
employed for the synthesis of Example XIV
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(OCC1)C1=NC=C(C(=C1)C)NC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
